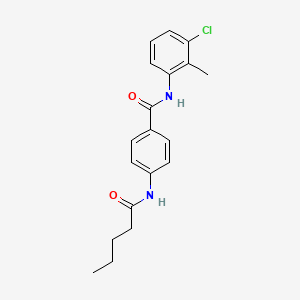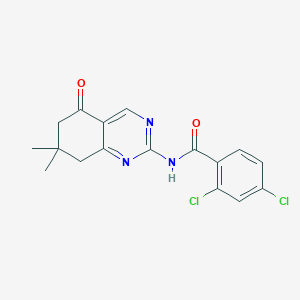![molecular formula C12H18N2O3 B4579797 N-[3-(4-morpholinyl)propyl]-2-furamide](/img/structure/B4579797.png)
N-[3-(4-morpholinyl)propyl]-2-furamide
Übersicht
Beschreibung
N-[3-(4-morpholinyl)propyl]-2-furamide, also known as UFP-512, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of furan derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization N-[3-(4-morpholinyl)propyl]-2-furamide derivatives are synthesized from commercially available materials, indicating a lack of side reactions and byproducts. These compounds are characterized by 1H NMR and mass spectral data, demonstrating their structure and purity. Their synthesis process has shown potential for high yield and purity, making them suitable for further biological evaluation (Loganathan Velupillai, M. Shingare, D.V.Mane, 2015).
Biological Activity and Applications The synthesized N-[3-(4-morpholinyl)propyl]-2-furamide derivatives exhibit varied biological activities, including antibacterial and antifungal properties. Some of these derivatives have been found to possess good activity against certain strains, suggesting their potential use in medical and agricultural applications to combat microbial infections (Loganathan Velupillai, M. Shingare, D.V.Mane, 2015).
Antifungal Activity N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including those involving morpholinyl groups, show antifungal activity against major pathogens responsible for important plant diseases. This suggests their potential as antifungal agents in agriculture, providing a way to protect crops from fungal infections and thereby supporting food security (Zhou Weiqun, Yang Wen, X. Liqun, Cheng Xianchen, 2005).
Chemical Applications In the field of chemistry, N-[3-(4-morpholinyl)propyl]-2-furamide derivatives have been used in the synthesis and study of mono- and dialkylfurans. This research contributes to our understanding of furan chemistry and its applications, ranging from material science to the synthesis of bioactive compounds (I. Bock, Hans Bornowski, A. Ranft, Heinz Theis, 1990).
Neuroscience Research Some derivatives have been identified as agonists of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), indicating potential for treating cognitive deficits in conditions like schizophrenia. This highlights the importance of these compounds in developing new therapeutic agents for neurological disorders (D. Wishka et al., 2006).
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylpropyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c15-12(11-3-1-8-17-11)13-4-2-5-14-6-9-16-10-7-14/h1,3,8H,2,4-7,9-10H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYLLILLQMITKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4579724.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4579731.png)


![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B4579764.png)

![7-(4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4579784.png)

![N-1,3-benzodioxol-5-yl-2-{[(2-chlorobenzyl)thio]acetyl}hydrazinecarboxamide](/img/structure/B4579809.png)
![N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4579814.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl trifluoroacetate](/img/structure/B4579817.png)
![1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4579824.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4579827.png)